
Plk1-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plk1-IN-6 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. PLK1 is often overexpressed in various cancers, making it a significant target for cancer therapy. This compound has shown promising anti-proliferative activity against cancer cells, making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Plk1-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final productSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using high-quality raw materials, and implementing stringent quality control measures to produce large quantities of this compound suitable for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
Plk1-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Plk1-IN-6 has a wide range of scientific research applications, including:
Cancer Research: This compound is extensively studied for its potential to inhibit cancer cell proliferation by targeting PLK1, which is overexpressed in many tumors.
Cell Cycle Studies: Researchers use this compound to study the role of PLK1 in cell cycle regulation, particularly during mitosis.
Drug Development: This compound serves as a lead compound for developing new anticancer drugs with improved efficacy and safety profiles.
Biological Studies: The compound is used to investigate the molecular mechanisms underlying PLK1-mediated cellular processes, such as chromosome segregation and cytokinesis.
Mechanism of Action
Plk1-IN-6 exerts its effects by selectively inhibiting the kinase activity of PLK1. This inhibition disrupts the phosphorylation of key substrates involved in mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the ATP-binding site of PLK1, where it competes with ATP to prevent substrate phosphorylation . Additionally, this compound affects various signaling pathways associated with cell division and survival .
Comparison with Similar Compounds
Similar Compounds
Several compounds share similar inhibitory activity against PLK1, including:
Volasertib: A potent PLK1 inhibitor that has shown promise in clinical trials for various cancers.
Onvansertib: Another PLK1 inhibitor with demonstrated efficacy in combination therapies for cancer treatment.
BI 2536: A well-known PLK1 inhibitor used in preclinical and clinical studies.
Uniqueness of Plk1-IN-6
This compound stands out due to its high selectivity and potency against PLK1, with an IC50 value of 0.45 nM . This high selectivity minimizes off-target effects and enhances its therapeutic potential. Additionally, this compound has shown significant anti-proliferative activity against cancer cells, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C28H37N9O3 |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(7R)-8-cyclopentyl-7-ethyl-2-[2-methoxy-4-[5-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]anilino]-5-methyl-7H-pteridin-6-one |
InChI |
InChI=1S/C28H37N9O3/c1-4-21-27(38)35(2)22-16-30-28(33-26(22)37(21)19-7-5-6-8-19)31-20-10-9-18(15-23(20)39-3)25-32-24(40-34-25)17-36-13-11-29-12-14-36/h9-10,15-16,19,21,29H,4-8,11-14,17H2,1-3H3,(H,30,31,33)/t21-/m1/s1 |
InChI Key |
CQQFCBITQKNHPX-OAQYLSRUSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C5=NOC(=N5)CN6CCNCC6)OC)C |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C5=NOC(=N5)CN6CCNCC6)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
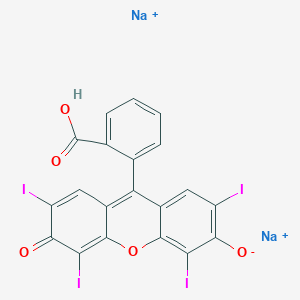
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
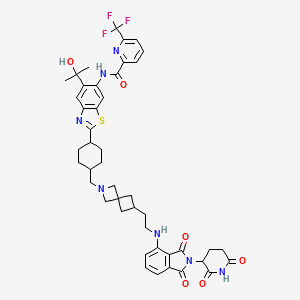


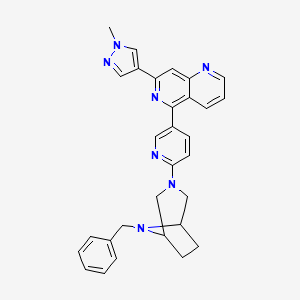
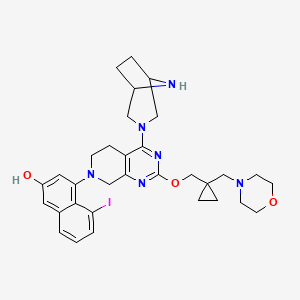

![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)
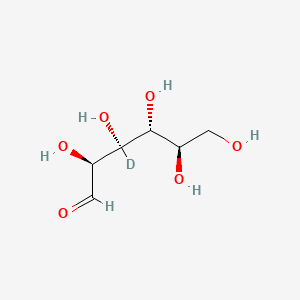
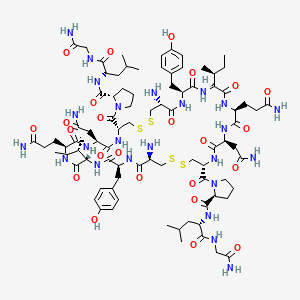
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
